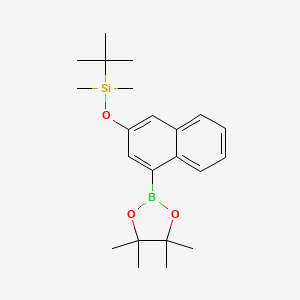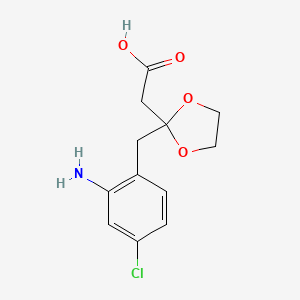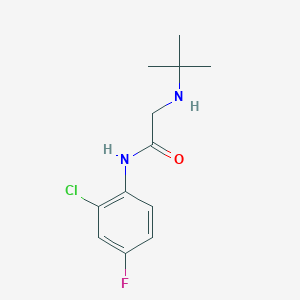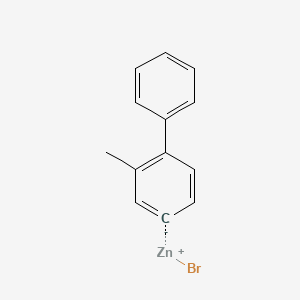
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic acid derivative. This compound is significant due to its unique structure, which includes a trifluoromethyl group and a cyclopropyl ring. These features contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting materials include 2-(trifluoromethyl)phenylcyclopropane and a boronic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
科学研究应用
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective intermediate in organic synthesis .
相似化合物的比较
Similar compounds to 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic acid ester group and is used in similar applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is used as a reagent for phosphitylation reactions and shares some structural similarities with the title compound.
The uniqueness of this compound lies in its trifluoromethyl group and cyclopropyl ring, which contribute to its enhanced stability and reactivity compared to other boronic acid derivatives.
属性
分子式 |
C16H20BF3O2 |
|---|---|
分子量 |
312.1 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-7-5-6-8-12(11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
InChI 键 |
VHFAVNDCHFIPFU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


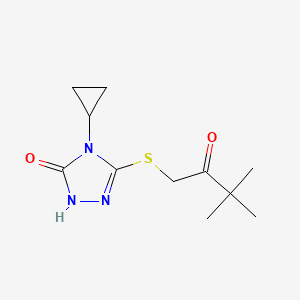
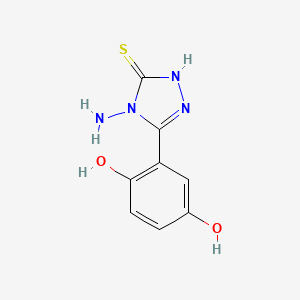
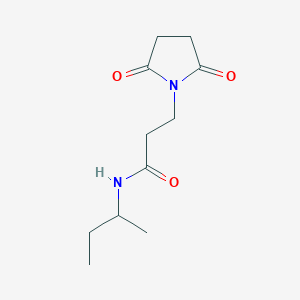

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
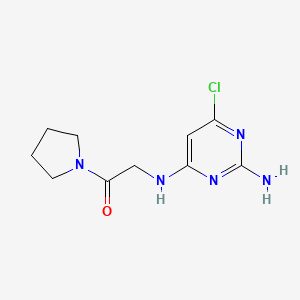

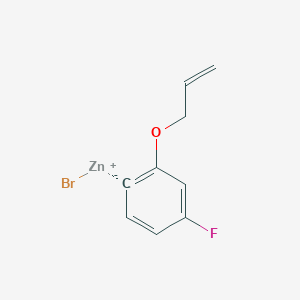
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
